
1-((4-Fluorophenyl)thio)-3-methylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Fluorophenyl)thio)-3-methylpentan-2-one is an organic compound that features a fluorophenyl group attached to a thioether linkage, which is further connected to a methylpentanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenyl)thio)-3-methylpentan-2-one typically involves the cross-coupling of 4-fluorophenyl magnesium bromide with appropriate bromides using cobalt(III) acetylacetonate (acac) along with TMEDA and hexamethylenetetramine (HMTA). This reaction yields the desired product with enhanced selectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-Fluorophenyl)thio)-3-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-((4-Fluorophenyl)thio)-3-methylpentan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((4-Fluorophenyl)thio)-3-methylpentan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed mechanistic studies are required to fully elucidate these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea Derivatives: These compounds share the thioether linkage and have diverse biological applications, including antibacterial and anticancer properties.
Fluorophenyl Compounds: Compounds with fluorophenyl groups are known for their stability and unique reactivity in organic synthesis.
Uniqueness
1-((4-Fluorophenyl)thio)-3-methylpentan-2-one is unique due to the combination of its fluorophenyl and thioether functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H15FOS |
|---|---|
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)sulfanyl-3-methylpentan-2-one |
InChI |
InChI=1S/C12H15FOS/c1-3-9(2)12(14)8-15-11-6-4-10(13)5-7-11/h4-7,9H,3,8H2,1-2H3 |
InChI-Schlüssel |
OXYMUHOEWZSVOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)CSC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


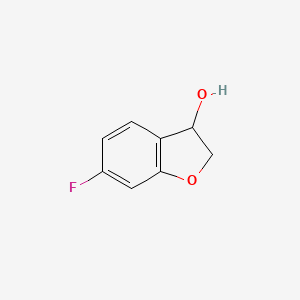
![6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15327654.png)
![2-Chloro-5-phenyl-9,9'-spirobi[fluorene]](/img/structure/B15327672.png)

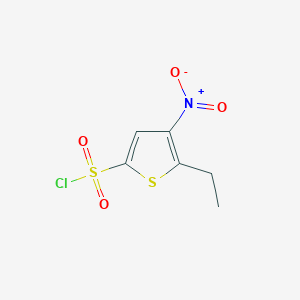
![Ethyl 6-bromoh-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B15327678.png)
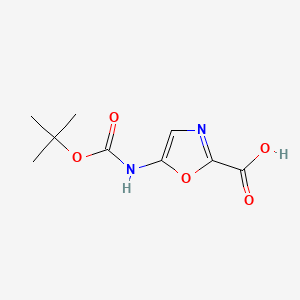
![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine](/img/structure/B15327695.png)
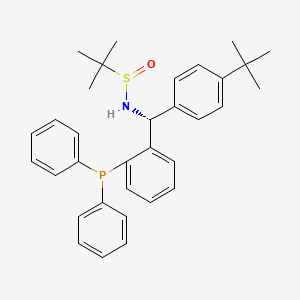
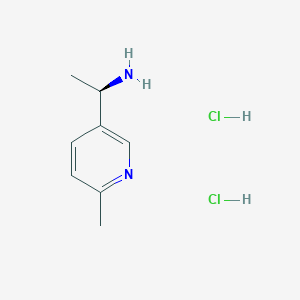
![Bicyclo[4.2.0]octane-7-sulfonyl chloride](/img/structure/B15327730.png)
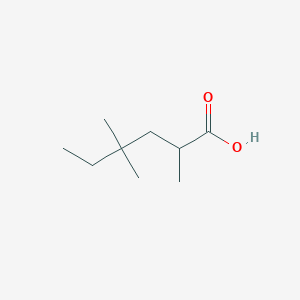

![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15327747.png)
